molecular formula C13H11IN2S B3285405 Pyridinium, 1-(2-benzothiazolylmethyl)-, iodide CAS No. 80352-43-8

Pyridinium, 1-(2-benzothiazolylmethyl)-, iodide

Cat. No.: B3285405
CAS No.: 80352-43-8
M. Wt: 354.21 g/mol
InChI Key: XTRQNLNPDXJHHM-UHFFFAOYSA-M
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Description

Pyridinium, 1-(2-benzothiazolylmethyl)-, iodide is a chemical compound that features a pyridinium ion bonded to a benzothiazole moiety via a methylene bridge, with an iodide counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridinium, 1-(2-benzothiazolylmethyl)-, iodide typically involves the reaction of 2-aminobenzenethiol with aldehydes or ketones to form the benzothiazole ring. This intermediate is then reacted with pyridine derivatives under appropriate conditions to form the final product. Common reagents used in these reactions include diethylsilane and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) as catalysts .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 1-(2-benzothiazolylmethyl)-, iodide can undergo various chemical reactions, including:

    Oxidation: The benzothiazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.

    Substitution: The iodide ion can be substituted with other nucleophiles such as halides, cyanides, or thiocyanates.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole moiety can yield sulfoxides or sulfones, while substitution of the iodide ion can produce a wide range of substituted pyridinium salts.

Scientific Research Applications

Pyridinium, 1-(2-benzothiazolylmethyl)-, iodide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Pyridinium, 1-(2-benzothiazolylmethyl)-, iodide involves its interaction with various molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The pyridinium ion can also participate in ionic interactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives and pyridinium salts, such as:

  • Pyridinium, 4-(2-benzothiazolyl)-1-methyl-, iodide
  • 1-(2-Benzothiazolyl)pyrazolines
  • 2-Arylbenzothiazoles

Uniqueness

Pyridinium, 1-(2-benzothiazolylmethyl)-, iodide is unique due to the specific combination of the pyridinium and benzothiazole moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(pyridin-1-ium-1-ylmethyl)-1,3-benzothiazole;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N2S.HI/c1-4-8-15(9-5-1)10-13-14-11-6-2-3-7-12(11)16-13;/h1-9H,10H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRQNLNPDXJHHM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)CC2=NC3=CC=CC=C3S2.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90539319
Record name 1-[(1,3-Benzothiazol-2-yl)methyl]pyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90539319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80352-43-8
Record name Pyridinium, 1-(2-benzothiazolylmethyl)-, iodide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80352-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(1,3-Benzothiazol-2-yl)methyl]pyridin-1-ium iodide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90539319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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